molecular formula C21H23N3O2 B11349680 N-(2-ethyl-6-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(2-ethyl-6-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11349680
M. Wt: 349.4 g/mol
InChI Key: SGKKMIPNWOHRDX-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with the Butanamide Moiety: The oxadiazole intermediate is then coupled with a butanamide derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as a therapeutic agent, particularly in the treatment of diseases where oxadiazole derivatives have shown efficacy.

    Materials Science: The compound could be explored for its properties as a material for electronic or photonic applications.

    Agriculture: It may have potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
  • N-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
  • N-(2-ethyl-6-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pentanamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may exhibit unique properties due to the specific substitution pattern on the phenyl ring and the length of the butanamide chain. These structural features can influence its biological activity, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C21H23N3O2/c1-3-16-12-7-9-15(2)20(16)22-18(25)13-8-14-19-23-21(24-26-19)17-10-5-4-6-11-17/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,22,25)

InChI Key

SGKKMIPNWOHRDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

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